Enterocin 7B
Description
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
MGAIAKLVAKFGWPFIKKFYKQIMQFIGQGWTIDQIEKWLKRH |
Origin of Product |
United States |
Microbial Producers and Ecological Context of Enterocin 7b
Identification and Characterization of Enterocin (B1671362) 7B-Producing Enterococcus Strains
Enterocin 7B, along with its counterpart Enterocin 7A, is produced by the Gram-positive bacterium Enterococcus faecalis strain 710C. acs.orgnih.gov These peptides are classified as a Class II, subclass IIb enterocin pair. acs.orgnih.gov While they can function together, a notable characteristic of this compound is its ability to act alone in killing a wide range of Gram-positive bacteria, a feature that is uncommon for two-peptide bacteriocin (B1578144) systems. acs.orgresearchgate.net The peptides are active against various species within the genera Enterococcus, Lactobacillus, and Bacillus. acs.orgnih.gov
Characterization of this compound reveals it is a leaderless, linear peptide, meaning it is synthesized without an N-terminal leader sequence and is not circularized. acs.orgnih.gov It also lacks disulfide bonds. acs.orgnih.gov The amino acid sequences of Enterocins 7A and 7B are identical to Enterocins MR10A and MR10B and show high similarity to the Enterocin L50A/L50B pair produced by Enterococcus faecium L50. acs.orgnih.gov Specifically, this compound is a 43-amino acid peptide with a molecular weight of 5182 Da and a high isoelectric point (pI) of 10.2. acs.orgnih.gov Its structure is predominantly α-helical. acs.orgnih.gov
Bacteriocin-producing enterococci have been isolated from diverse environments, including food, waste, and the gastrointestinal tracts of humans and animals. nih.gov While most characterized enterocins originate from E. faecium and E. faecalis, other species like E. mundtii, E. avium, E. hirae, and E. durans are also known producers. nih.gov For instance, E. faecalis BFE 1071, isolated from minipig feces, produces two bacteriocin-like peptides, enterocin 1071A and 1071B. nih.gov Similarly, several Enterococcus mundtii strains isolated from human feces have been identified as enterocin producers. scielo.br
The identification of enterocin-producing strains often involves screening for antimicrobial activity against indicator organisms. For example, in a study of E. mundtii, four out of seventy strains showed antibiotic activity against Listeria innocua, L. monocytogenes, Lactobacillus plantarum, and Salmonella Enteritidis. scielo.br
Genetic Diversity and Strain-Specific Production of this compound
The production of enterocins, including this compound, exhibits considerable genetic diversity and strain specificity. The genes responsible for producing active enterocins are often located in operon clusters on plasmids, transposons, or chromosomes. mdpi.com This genetic mobility, facilitated by elements like conjugative plasmids, allows for the efficient dissemination of bacteriocin-producing capabilities among bacterial populations. nih.gov
The presence and combination of enterocin genes can vary significantly between strains. For example, a screening of 135 Enterococcus isolates revealed that 59.26% harbored one or more enterocin-encoding genes, with entA being the most frequent, followed by entP and entB. researchgate.net The study also noted that the occurrence of single enterocin genes was more common than combinations of multiple genes. researchgate.net In another study focusing on dairy Enterococcus strains, the structural genes for enterocins A and P were found in E. faecalis 58 and Enterococcus sp. 226, while enterocins B and P were found in Enterococcus sp. 423. frontiersin.org
This genetic variability leads to strain-specific production of enterocins. For instance, while some strains may produce a single type of enterocin, others, like the multiple-enterocin-producing E. faecium L50 strain, can express different combinations of bacteriocins under varying environmental conditions, such as temperature. nih.gov The production of multiple bacteriocins by a single strain is a common phenomenon. nih.gov
Furthermore, the genetic context of bacteriocin production can be diverse. In a study of traditional Montenegrin cheeses and salamis, analysis of E. faecium and E. lactis isolates revealed the presence of various enterocin genes, including Enterolysin A, Enterocin A, and Enterocin P. frontiersin.org This highlights the rich genetic reservoir for enterocin production within different ecological niches. The production of bacteriocins like this compound is not always guaranteed, even if the genetic potential exists, as expression can be influenced by specific environmental cues. mdpi.com
Ecological Roles of this compound in Microbial Communities
This compound, like other bacteriocins, plays a crucial role in shaping microbial communities by mediating competitive interactions. acs.orgnih.gov These antimicrobial peptides are believed to provide a competitive advantage to the producing strains, allowing them to dominate and colonize specific ecological environments, such as the human intestine. nih.gov The production of bacteriocins is a key strategy employed by bacteria to compete for limited resources within a niche. researchgate.net
The presence of bacteriocin-producing enterococci is thought to be important in the development and maintenance of a healthy gut microbiota. nih.gov Studies have shown that bacteriocin-producing enterococci are found at relatively high frequencies in the stool samples of healthy infants, suggesting their role in establishing a stable gut environment. nih.gov In food environments, such as cheese, the presence of bacteriocin-producing enterococci can influence the diversity of the lactic acid bacteria (LAB) community. researchgate.net Research has shown that cheeses containing these enterococci exhibit higher microbial diversity, suggesting that bacteriocins play a key role in structuring these microbial communities during cheese ripening. researchgate.net
The antimicrobial activity of enterocins is targeted towards a specific group of bacteria, often those closely related to the producer. nih.gov This specificity suggests the involvement of specific receptors on the target cells. nih.gov The mechanism of action for many bacteriocins, including enterocins, involves disrupting the cell membrane of susceptible bacteria. acs.org This can occur through the inhibition of cell wall biosynthesis or the formation of pores in the cell membrane, ultimately leading to cell death. acs.orgnih.gov
Interspecies Competition and Niche Establishment Mediated by this compound
This compound is a potent mediator of interspecies competition, enabling the producing strain to establish and maintain its niche. acs.orgnih.gov By inhibiting the growth of competing bacteria, the producer of this compound can secure access to essential resources. researchgate.net This is a common strategy among bacteria, where the production of narrow-spectrum antimicrobial peptides, like bacteriocins, targets competitors for the same resources while leaving more distantly related bacteria unaffected. researchgate.net
The production of bacteriocins has been shown to allow the producing strains to competitively exclude sensitive, non-producing strains. researchgate.net In the context of the gut, bacteriocin-producing E. faecalis has been demonstrated to outcompete strains lacking this capability in a mouse model, leading to long-term gut colonization. nih.gov This highlights the significant advantage conferred by bacteriocin production in a competitive environment.
Enterocins, including those similar to this compound, are active against a range of Gram-positive bacteria, which are often competitors in the same ecological niche. acs.orgnih.gov For example, enterocins produced by E. faecium have been shown to have antimicrobial activity against foodborne pathogens like Listeria monocytogenes. mdpi.commdpi.com This ability to inhibit pathogens can be particularly important in food preservation. mdpi.com
The genes for bacteriocin production are often located on mobile genetic elements, which can be transferred between bacteria. nih.gov This suggests a dynamic and evolving landscape of competitive interactions, where the ability to produce bacteriocins can be acquired and spread throughout a bacterial population, further influencing niche establishment and microbial community structure. nih.gov
Genetic Organization and Biosynthesis of Enterocin 7b
Genomic Localization and Architecture of the ent7B Gene Cluster
The genes responsible for the production of bacteriocins are typically found organized in compact, functionally related groups known as gene clusters. nih.govnih.gov These clusters can be located on either the bacterial chromosome or on plasmids. researchgate.netmdpi.com The general genetic framework for bacteriocin (B1578144) production encompasses four principal types of genes: structural genes that encode the bacteriocin precursor, genes for maturation and processing, genes involved in transport and secretion, and genes that provide immunity to the producing cell. nih.govresearchgate.net
For leaderless bacteriocins like Enterocin (B1671362) 7B and its analogues (such as Enterocin L50 and MR10), the gene cluster architecture is relatively streamlined. mdpi.comnih.gov A typical gene cluster for a two-peptide leaderless bacteriocin includes the two structural genes for the bacteriocin peptides (e.g., ent7A and ent7B), genes encoding an ABC (ATP-binding cassette) transporter system required for export, and a gene providing immunity to the producer strain. mdpi.comnih.gov This organization ensures the coordinated expression and function of all components necessary for bacteriocin production and self-protection.
Regulatory Mechanisms Governing Enterocin 7B Expression
The production of many class II bacteriocins is a tightly regulated process, often controlled by a quorum-sensing mechanism mediated by a three-component regulatory system. researchgate.netnih.gov This system allows the bacteria to initiate bacteriocin production only when a sufficient cell density has been reached, ensuring a coordinated and effective release of the antimicrobial peptides. nih.gov
The key components of this regulatory cascade are:
Induction Factor (IF) or Peptide Pheromone : A small signaling peptide that is constitutively produced at low levels and secreted. nih.govnih.gov
Histidine Protein Kinase (HPK) : A membrane-bound sensor protein. nih.govresearchgate.net As the bacterial population grows, the extracellular concentration of the IF increases. Upon reaching a critical threshold, the IF binds to its cognate HPK. nih.gov
Response Regulator (RR) : This binding event activates the HPK, which then autophosphorylates. The phosphate (B84403) group is subsequently transferred to a cytoplasmic response regulator protein. researchgate.netnih.gov The phosphorylated RR then acts as a transcriptional activator, binding to promoter regions within the bacteriocin gene cluster to switch on the high-level expression of the genes required for bacteriocin synthesis, export, and immunity. nih.govresearchgate.net
Ribosomal Synthesis and Post-Translational Processing of this compound
Like all bacteriocins, this compound is synthesized on the ribosome. researchgate.netoup.commdpi.com However, its subsequent processing pathway is notably simple compared to other bacteriocin classes.
The synthesis begins with the translation of the ent7B mRNA into the 43-amino acid peptide. nih.gov Crucially, this peptide is synthesized without an N-terminal leader sequence. researchgate.netacs.org This is a significant departure from other bacteriocin classes where the leader peptide plays vital roles in maintaining the inactivity of the pro-peptide within the producer cell and guiding it to the export machinery. mdpi.com
Post-translational processing for this compound is minimal. researchgate.netacs.org Unlike Class I bacteriocins (lanthipeptides), which undergo extensive enzymatic modifications to form characteristic thioether cross-links, this compound remains a linear peptide without disulfide bonds. nih.govmdpi.comacs.org The only identified post-translational modification is the formylation of the N-terminal methionine residue, a hallmark of leaderless bacteriocins. researchgate.netnih.gov Following synthesis and formylation, the mature peptide is exported from the cell by the dedicated ABC transporter. mdpi.comnih.gov
Molecular Mechanism of Action of Enterocin 7b
Interaction with Bacterial Cellular Membranes and Lipid Bilayers
The initial contact between Enterocin (B1671362) 7B and the bacterial membrane is a critical first step in its mechanism of action. nih.govacs.org This interaction is primarily driven by a combination of electrostatic forces and hydrophobic interactions. acs.org Enterocin 7B is a cationic peptide, possessing a net positive charge due to its eight positively charged amino acid residues. nih.govacs.org This positive charge facilitates the initial attraction to the negatively charged components of bacterial membranes, such as phospholipids. acs.orgconicet.gov.ar
Structurally, this compound is predominantly α-helical and amphipathic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. acs.orgpdbj.org The distribution of its cationic amino acid residues creates a positively charged surface, while the hydrophobic residues are clustered in a core. acs.org This amphipathic nature is crucial for its ability to interact with the lipid bilayer of microbial membranes. smolecule.com The three tryptophan residues within its structure may also play a significant role in these interactions with the lipid bilayers. nih.gov
| Property | Description | Reference |
| Primary Interaction Forces | Electrostatic attraction and hydrophobic interactions | acs.org |
| Key Structural Features | Amphipathic α-helices, cationic surface, hydrophobic core | acs.orgpdbj.org |
| Initial Contact | Positively charged peptide surface attracted to negatively charged membrane | acs.orgconicet.gov.ar |
| Structure in Solution | Highly structured in aqueous conditions | pdbj.orgresearchgate.net |
Hydrophobic Core Dynamics and Membrane Permeabilization by this compound
Following the initial binding, a key event in the action of this compound is the "unpacking" of its helices on the membrane surface. nih.govacs.org This process is driven by the disruption of the peptide's hydrophobic core upon contact with the membrane. nih.govresearchgate.net The exposure of this hydrophobic core is a critical step that facilitates the peptide's insertion into the lipid bilayer. nih.govacs.org
Research involving single-site arginine mutants of this compound has demonstrated that destabilizing the hydrophobic core correlates with an increased efficiency in permeating membranes and killing bacteria. nih.govnih.gov This suggests that a degree of structural plasticity is essential for its function. nih.gov The unpacking of the helices allows the hydrophobic residues to interact favorably with the nonpolar interior of the bacterial membrane, leading to its permeabilization. acs.org This disruption of the membrane's integrity is a central part of its bactericidal mechanism. smolecule.comscielo.br
The process can be summarized in three main steps:
Initial Binding: The peptide attaches to the membrane surface. smolecule.com
Helical Unpacking: The helices of this compound rearrange, exposing the hydrophobic core. smolecule.com
Membrane Permeation: The exposed hydrophobic core drives the insertion of the peptide into the lipid bilayer, causing disruption. nih.govresearchgate.net
This permeabilization can manifest as the formation of pores or a more generalized disruption of the membrane structure. nih.govacs.org
Pore Formation and Ion Leakage Induced by this compound
The membrane permeabilization caused by this compound leads to the formation of pores or pore-like structures, resulting in the leakage of essential intracellular components. scielo.br This disruption of the membrane's barrier function is a direct cause of cell death. mdpi.com The formation of these pores dissipates the transmembrane potential and/or the pH gradient across the bacterial membrane. scielo.br
Experimental evidence, such as calcein (B42510) release assays, supports the hypothesis that this compound can form smaller pores or slits in the membrane. nih.gov This leakage of intracellular molecules is a hallmark of the activity of many bacteriocins. scielo.br Studies on the related enterocin AS-48 have shown that it can cause the efflux of ions like Rb+ from bacterial cells and rapidly decrease the membrane potential. mdpi.com While the exact structure of the pores formed by this compound is still under investigation, it is clear that they are non-selective and lead to the leakage of ions and other low-molecular-weight solutes. researchgate.netnih.gov This ultimately leads to the cessation of essential cellular processes and cell lysis. smolecule.commdpi.com
| Effect | Description | Reference |
| Pore Formation | Forms smaller pores or slits in the bacterial membrane. | nih.gov |
| Ion Leakage | Causes the efflux of intracellular ions, such as K+. | nih.gov |
| Membrane Potential | Dissipates the transmembrane electrical potential. | scielo.br |
| pH Gradient | Disrupts the pH gradient across the membrane. | scielo.br |
| Cellular Consequence | Leakage of crucial intracellular molecules, leading to cell death. | scielo.br |
Receptor-Independent Mechanism of this compound Activity
A significant aspect of this compound's mechanism is its ability to function without a specific protein receptor on the target cell membrane. nih.govresearchgate.net Many bacteriocins require a docking molecule, such as a membrane protein, to initiate their activity. rsc.org However, this compound, along with some other bacteriocins like enterocin AS-48, can directly interact with and disrupt lipid bilayers. researchgate.netfrontiersin.org
This receptor-independent mechanism is supported by experiments showing that this compound can disrupt artificial lipid membranes (liposomes) that lack any proteins. researchgate.net The ability to act without a receptor is advantageous as it may reduce the likelihood of bacteria developing resistance through mutations in a receptor protein. rsc.org While some bacteriocins may exhibit a concentration-dependent dual-mode of action (receptor-mediated at low concentrations and receptor-independent at high concentrations), the primary mechanism described for this compound involves direct membrane disruption. asm.org This direct interaction is facilitated by the peptide's physicochemical properties, namely its cationic and amphipathic nature, which allow it to recognize and destabilize the lipid bilayer of target bacteria. nih.govacs.org
Molecular Determinants of Target Cell Specificity
While this compound has a broad spectrum of activity against many Gram-positive bacteria, including species of Enterococcus, Lactobacillus, and Bacillus, its specificity is influenced by molecular factors. nih.govacs.org The initial electrostatic attraction between the cationic peptide and the negatively charged bacterial membrane provides a degree of selectivity for bacterial cells over eukaryotic cells, whose outer membranes are typically less negatively charged. frontiersin.org
For some classes of bacteriocins, like the class IIa bacteriocins, the C-terminal region of the peptide plays a crucial role in determining target cell specificity, often by interacting with a specific receptor like the mannose phosphotransferase system (Man-PTS). asm.orgmicrobiologyresearch.org Although this compound acts in a receptor-independent manner, the properties of its different domains are still important. The interaction is thought to be a two-step process where the N-terminal region docks the peptide onto the lipid surface via electrostatic interactions, and the C-terminal then triggers membrane perturbation by inserting its hydrophobic α-helix. conicet.gov.ar
The composition of the target cell membrane, including the types and charges of its phospholipids, can also influence the peptide's activity. conicet.gov.ar Furthermore, in Gram-negative bacteria, the outer membrane, with its lipopolysaccharide (LPS) layer, can act as a barrier, making them generally less susceptible to many bacteriocins unless a permeabilizing agent is present. scielo.br However, some studies have noted that Enterocin 7A and 7B can inhibit the growth of Gram-negative bacteria under certain conditions. researchgate.net The specificity of two-component bacteriocins can also be determined by specific residues in both peptides that are involved in recognizing the target cell or interacting with each other. core.ac.uk
Antimicrobial Spectrum and Activity Characteristics of Enterocin 7b
Activity against Gram-Positive Indicator Bacteria in vitro
Enterocin (B1671362) 7B, both alone and in conjunction with its counterpart Enterocin 7A, is effective against a wide variety of Gram-positive bacteria. nih.govnih.gov Its spectrum of activity includes several significant foodborne pathogens and spoilage microorganisms. nih.gov Research has consistently demonstrated its inhibitory action against genera such as Listeria, Staphylococcus, Bacillus, and Clostridium. nih.govacs.orgacs.orgnih.gov
The potent activity of enterocins against Listeria monocytogenes is a well-documented characteristic, making them subjects of interest for food preservation. nih.govnih.govmdpi.comucp.pt Studies have confirmed that purified Enterocin 7B is active against Listeria monocytogenes and Clostridium sporogenes. nih.gov It also shows efficacy against various species within the Bacillus genus. nih.govacs.org Furthermore, enterocins have demonstrated inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action involves the disruption of the bacterial cell membrane. nih.govacs.org
Table 1: Documented Activity of this compound and Related Enterocins Against Gram-Positive Bacteria
| Target Bacterium | Type of Activity | Source(s) |
|---|---|---|
| Listeria monocytogenes | Inhibitory/Bactericidal | nih.govnih.govnih.govucp.pt |
| Staphylococcus aureus | Inhibitory | nih.govnih.govucp.pt |
| Bacillus subtilis | Inhibitory/Killing | nih.govacs.org |
| Clostridium sporogenes | Inhibitory | nih.govmdpi.com |
| Enterococcus spp. | Inhibitory | acs.orgnih.gov |
Activity against Gram-Negative Indicator Bacteria in vitro
The activity of most bacteriocins produced by Gram-positive bacteria, including many enterocins, is primarily directed at other Gram-positive bacteria. ucp.pt The outer membrane of Gram-negative bacteria typically provides a barrier against the action of these peptides. For some characterized enterocins, no inhibition of Gram-negative microorganisms such as Escherichia coli or Pseudomonas aeruginosa was observed. ucp.pt
However, there are exceptions within the broader class of enterocins. For instance, Enterocin E-760 has been shown to inhibit the growth of 24 species of Gram-negative bacteria, including strains of E. coli, Salmonella, and Pseudomonas aeruginosa. nih.govasm.org Purified Enterocin 7A and 7B have also shown activity against Brevundimonas diminuta, a Gram-negative bacterium. nih.gov While the spectrum of this compound is predominantly against Gram-positive organisms, these findings suggest that activity against certain Gram-negative species is possible, though not as broad or potent.
Influence of Environmental Factors on this compound Activity
The stability and activity of enterocins can be significantly affected by environmental factors such as pH and temperature. Generally, enterocins are known for their high stability to heat and a wide range of pH levels. mdpi.commdpi.com For example, Enterocin AS-48, a circular enterocin, exhibits remarkable stability against extreme pH and heat. nih.govmdpi.commdpi.com Another enterocin, E-760, was found to be stable at pH values between 5.0 and 8.7 and retained its activity after being heated to 100°C for 5 minutes. nih.gov
Specific studies on this compound have shown that the peptide undergoes thermal unfolding that begins at approximately 35°C and is complete between 48°C and 56°C. nih.govacs.org This suggests that while it possesses a degree of thermal stability, its structure and activity can be compromised at moderately high temperatures.
Table 2: Influence of Environmental Factors on the Stability of Enterocins
| Factor | Observation | Enterocin Studied | Source(s) |
|---|---|---|---|
| Temperature | Stable after 5 min at 100°C. | Enterocin E-760 | nih.gov |
| Thermal unfolding begins at ~35°C. | This compound | nih.govacs.org | |
| Generally thermostable. | Enterocins (general) | mdpi.commdpi.com | |
| pH | Stable between pH 5.0 and 8.7. | Enterocin E-760 | nih.gov |
Synergistic Interactions of this compound with Co-produced Bacteriocins
This compound is co-produced with Enterocin 7A by Enterococcus faecalis 710C. nih.govacs.org These two peptides can function together, often exhibiting synergistic activity against target bacteria. acs.orgresearchgate.net However, a distinctive feature of this two-peptide system is that both Enterocin 7A and this compound also possess significant antimicrobial activity when acting alone. nih.govacs.orgresearchgate.net This is considered an unusual characteristic for a two-peptide bacteriocin (B1578144) system. nih.govacs.orgresearchgate.net Despite their synergistic activity, studies using NMR and isothermal calorimetry have not observed significant binding interactions between Enterocin 7A and 7B in solution. acs.orgresearchgate.netacs.org This suggests that their synergy occurs at the target cell membrane rather than through the formation of a heterodimer in solution. nih.gov
Assessment of this compound Bactericidal vs. Bacteriostatic Effects
The antimicrobial action of enterocins can be either bactericidal (killing the bacteria) or bacteriostatic (inhibiting bacterial growth), depending on the specific enterocin, its concentration, and the target organism. Several studies point towards a bactericidal effect for many enterocins. For example, a bactericidal effect of enterocins against Listeria innocua has been demonstrated through measurements of optical density and colony-forming units. nih.gov The mechanism often involves the formation of pores in the cell membrane, leading to cell death. researchgate.net However, in some cases, the effect may be bacteriostatic; one study noted that the bacteriocins under investigation reduced the cellular growth of L. monocytogenes but did not kill the cells. ucp.pt Another bacteriocin, Enterocin F4–9, was also found to inhibit the growth of indicator bacteria without completely killing them. mdpi.com For this compound, its ability to permeate the lipid bilayer and kill a wide variety of Gram-positive bacteria points towards a primarily bactericidal mode of action. nih.govnih.gov
Structural Biology and Structure Function Relationships of Enterocin 7b
Three-Dimensional Solution Structure of Enterocin (B1671362) 7B
Unlike many linear bacteriocins that are unstructured in aqueous solutions, Enterocin 7B adopts a well-defined and highly structured conformation in water. researchgate.netnih.gov Its three-dimensional structure was determined by nuclear magnetic resonance (NMR) spectroscopy (PDB accession code: 2M60). acs.orgrcsb.org The peptide, consisting of 43 amino acids, is almost entirely α-helical. acs.orgnih.gov
An N-terminal helix encompassing residues 4–10. acs.orgnih.gov
A central, kinked α-helix spanning residues 14–29, with the kink located at residue 19. acs.orgnih.gov
A C-terminal helix from residues 33–43. acs.orgnih.gov
Helices one and two are positioned nearly coplanar, while the third helix is situated above them. acs.orgnih.gov These helices are amphipathic, meaning they possess both hydrophobic and hydrophilic properties. This arrangement facilitates the formation of a substantial hydrophobic core of approximately 940 ų, shielded from the aqueous environment. acs.orgnih.gov The exterior surface of the molecule is decorated with a distribution of cationic amino acid residues, conferring a net positive charge. acs.orgnih.gov This combination of a hydrophobic core and a positively charged surface is a key characteristic driving its initial interaction with the negatively charged bacterial membranes. acs.org
Table 1: Structural Characteristics of this compound
| Feature | Description |
| PDB Code | 2M60 acs.orgrcsb.org |
| Amino Acid Residues | 43 acs.orgnih.gov |
| Secondary Structure | Primarily α-helical researchgate.netnih.gov |
| α-Helical Domains | N-terminal (4-10), Central (14-29), C-terminal (33-43) acs.orgnih.gov |
| Key Structural Feature | Kink in the central helix at residue 19 acs.orgnih.gov |
| Overall Fold | Globular, saposin-like fold researchgate.netasm.org |
| Hydrophobic Core Volume | ~940 ų acs.orgnih.gov |
| Surface Charge | Positively charged due to cationic residues acs.orgnih.gov |
Identification of Key Residues and Functional Domains through Mutational Analysis
To elucidate the structure-function relationships of this compound, mutational analysis studies have been conducted. acs.orgnih.gov These studies have focused on creating single-site mutants to probe the role of specific residues in maintaining structural stability and mediating function. acs.org A series of arginine single-site mutants were designed to systematically destabilize the hydrophobic core to varying degrees. nih.govacs.org
The findings from these mutational analyses highlight several key points:
Destabilization of the Hydrophobic Core: Mutations that disrupt the van der Waals interactions within the hydrophobic core, such as I4R, I23R, and L40R, lead to a more flexible and less stable structure. acs.org
Correlation between Stability and Activity: A direct correlation was observed between the decreased stability of the hydrophobic core and an increased efficiency in permeating membranes and killing bacteria. nih.govacs.org This suggests that a certain degree of structural instability is beneficial for its antimicrobial action.
Table 2: Impact of Arginine Mutations on this compound Properties
| Mutant | Location | Structural Impact | Functional Implication |
| I4R | N-terminal helix | Significant structural variation at the N-terminus, more flexible acs.org | Increased membrane permeation efficiency acs.org |
| L7R | N-terminal helix | Local increase in hydrophilicity, but overall structure maintained by a salt-bridge acs.org | Less impact on stability compared to other mutants acs.org |
| V8R | N-terminal helix | Small effect on overall stability acs.org | Moderate increase in membrane disruption acs.org |
| I23R | Central helix (near kink) | Most significant structural destabilization, more flexible structure acs.org | Correlated with higher efficiency in membrane permeation and bacterial killing acs.org |
| F26R | Central helix | Moderately increases hydrophilicity around the mutation site acs.org | Contributes to understanding the role of the hydrophobic core acs.org |
| L40R | C-terminal helix | Prominent structural change at the C-terminus, more flexible acs.org | Increased membrane permeation efficiency acs.org |
Role of Tertiary Structural Plasticity in this compound Membrane Interaction
The antimicrobial action of this compound is a dynamic process that relies heavily on the plasticity of its tertiary structure. acs.orgacs.org The interaction with bacterial membranes is not a simple binding event but rather a multi-step process. nih.govnih.gov
The proposed mechanism involves:
Initial Binding: The initial contact with the bacterial membrane is driven by a combination of electrostatic interactions between the positively charged surface of this compound and the negatively charged components of the membrane, as well as hydrophobic interactions. acs.orgnih.gov
Helical Unpacking: Upon contact with the membrane, the tertiary structure of this compound undergoes a significant conformational change. acs.orgnih.govacs.org The helices "unpack" on the membrane surface, which leads to the disruption of the peptide's hydrophobic core and its exposure to the lipid environment. nih.govnih.gov
Membrane Permeation: The exposure of the hydrophobic core drives the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and ultimately, cell death. acs.orgnih.gov
The efficiency of this process is directly linked to the ease with which the tertiary structure can be unpacked. acs.orgacs.org The mutational analysis data supports this model, as mutants with a less stable hydrophobic core demonstrated enhanced membrane disruption capabilities. nih.govacs.org Therefore, the tertiary structural plasticity of this compound is not a liability but a crucial functional attribute that enables its potent antimicrobial activity. acs.org
Bacterial Resistance Mechanisms to Enterocin 7b
Intrinsic Immunity Mechanisms in Enterocin (B1671362) 7B-Producing Strains
Bacteria that produce bacteriocins have evolved sophisticated self-protection mechanisms to avoid suicide. nih.gov These intrinsic immunity systems are typically encoded by genes located within the same gene cluster as the bacteriocin (B1578144) structural gene. nih.govmdpi.com For many bacteriocins, immunity is conferred by a dedicated immunity protein that specifically recognizes and neutralizes the bacteriocin, often by binding to it or its cellular receptor. asm.orgasm.org
In the case of Enterocin 7B and other related leaderless bacteriocins like Enterocin L50 and MR10, a key component of intrinsic immunity is an ATP-binding cassette (ABC) transporter system. mdpi.comnih.gov These transporters are thought to protect the producer cell by actively pumping the bacteriocin out of the cell membrane, thereby preventing it from reaching a toxic intracellular concentration. mdpi.com This is particularly crucial for leaderless bacteriocins, which are believed to be active immediately upon synthesis within the cytoplasm. mdpi.com
The gene cluster responsible for the production of Enterocins MR10A/B, which are identical to Enterocins 7A/7B, includes genes for an ABC transporter (Mr10EFGH). nih.govnih.gov This transporter is not only responsible for self-immunity but has also been implicated in cross-resistance to other bacteriocins, such as the circular bacteriocin AS-48. mdpi.comnih.gov This suggests a shared recognition mechanism by the ABC transporter for different classes of enterocins. nih.govresearchgate.net
The structural characteristics that may facilitate this recognition by the shared ABC transporter include a saposin-like protein domain, a hydrophobic core of 4-5 α-helices, and solvent-exposed tryptophan or tyrosine residues near the N- or C-termini. nih.govresearchgate.net
Table 1: Key Components of Intrinsic Immunity to this compound and Related Bacteriocins
| Component | Function | Gene(s) | Reference |
| ABC Transporter | Efflux of the bacteriocin from the producer cell, conferring self-immunity and cross-resistance. | mr10EFGH, as-48EFGH | mdpi.comnih.gov |
| Immunity Protein | Neutralizes the bacteriocin, often by binding to it or its receptor. | Varies depending on the bacteriocin system. | asm.orgasm.org |
Acquired Resistance Mechanisms in Target Bacteria (e.g., through ABC transport systems)
Target bacteria can develop resistance to this compound and other bacteriocins through various mechanisms, including the acquisition of resistance genes via horizontal gene transfer or spontaneous mutations. nih.gov One of the prominent mechanisms of acquired resistance involves ABC transport systems. mdpi.com
Studies have shown that ABC transporters can confer cross-resistance between different classes of enterocins. mdpi.com For instance, the ABC transporter from the Enterocin AS-48 gene cluster can provide resistance to the MR10A/B enterocins (identical to 7A/7B). mdpi.com This indicates that target bacteria, upon acquiring the genetic determinants for such transporters, can become less susceptible to the action of these bacteriocins.
The mechanism of resistance conferred by these ABC transporters is likely the active efflux of the bacteriocin from the target cell, preventing it from reaching its site of action on the cell membrane. mdpi.com This is a common strategy employed by bacteria to resist a wide range of antimicrobial compounds. nih.gov
In addition to dedicated bacteriocin resistance transporters, mutations in other cellular systems can also lead to acquired resistance. For example, in Lactococcus lactis, resistance to enterocin L50-like bacteriocins has been linked to mutations in the YsaCB-KinG-LlrG four-component system, which includes an ABC transporter. asm.org These mutations can lead to upregulation of operons involved in cell envelope modification, such as the dltABCD operon, which reduces the negative charge of the cell surface and thereby decreases the initial electrostatic attraction of the cationic bacteriocin peptide. asm.org
Table 2: Examples of Acquired Resistance to Enterocin-like Bacteriocins
| Bacteriocin | Resistant Bacterium | Mechanism | Key Genes/Systems | Reference |
| Enterocin MR10A/B (7A/B) | Enterococcus faecalis | Cross-resistance via ABC transporter | as-48 Transporter-2 | mdpi.com |
| Enterocin L50-like | Lactococcus lactis | Mutations in a four-component system leading to cell envelope modifications | YsaCB-KinG-LlrG, dltABCD | asm.org |
Genetic Basis of Resistance Development to this compound
The genetic basis for resistance to this compound is rooted in the genes that encode the components of the resistance mechanisms. For intrinsic immunity, these genes are typically part of the bacteriocin gene cluster on a plasmid or the chromosome of the producing strain. asm.orgfrontiersin.org The gene cluster for enterocins MR10A/B (and thus 7A/B) contains the structural genes for the bacteriocins (ent7A/mr10A, ent7B/mr10B) and the associated ABC transporter genes (mr10EFGH) responsible for immunity. nih.gov
Acquired resistance, on the other hand, often arises from the horizontal transfer of genetic elements such as plasmids or transposons carrying resistance genes. nih.gov The genes encoding ABC transporters that confer cross-resistance are prime candidates for such transfer. mdpi.com
Spontaneous mutations in the bacterial chromosome are another significant source of resistance. As seen in Lactococcus lactis, mutations in genes encoding regulatory systems or transport proteins can lead to a resistant phenotype. asm.org For example, frameshift or nonsense mutations in the ysaB gene, which encodes a permease component of an ABC transporter, have been shown to confer resistance to enterocin L50-like bacteriocins. asm.org These mutations can alter the function of the protein, leading to increased resistance.
Furthermore, studies on other bacteriocins have revealed that resistance can also emerge through mutations in the genes encoding the bacteriocin's target receptor on the sensitive cell's surface. asm.org While the specific receptor for this compound is not fully elucidated, it is plausible that mutations in its receptor could also contribute to resistance development.
Table 3: Genetic Loci Associated with Resistance to this compound and Related Bacteriocins
| Gene/Operon | Function | Type of Resistance | Bacterial Species | Reference |
| mr10EFGH | ABC transporter for self-immunity | Intrinsic | Enterococcus faecalis | nih.gov |
| as-48 Transporter-2 | ABC transporter conferring cross-resistance | Acquired | Enterococcus faecalis | mdpi.com |
| ysaCB operon | ABC transporter | Acquired | Lactococcus lactis | asm.org |
| dltABCD operon | Cell wall modification (D-alanylation of teichoic acids) | Acquired | Lactococcus lactis | asm.org |
Methodologies for Researching Enterocin 7b
Techniques for Production, Purification, and Characterization of Active Enterocin (B1671362) 7B
The production and isolation of pure, active Enterocin 7B are foundational steps for any detailed investigation. Given that wild bacterial strains often produce low yields of enterocins, researchers employ various strategies to obtain sufficient quantities of the peptide. mdpi.com
Production A primary method for obtaining this compound for research purposes is through chemical synthesis. Standard solid-phase peptide synthesis (SPPS) is utilized to construct the 43-amino acid peptide, followed by purification to a high degree of homogeneity. acs.orgmdpi.com This approach allows for the generation of not only the native peptide but also modified versions, such as single-site mutants, which are crucial for structure-function studies. nih.govresearchgate.netacs.org While native this compound is N-formylated, studies have shown that this modification is not essential for its antimicrobial activity, allowing for the use of non-formylated synthetic analogs. mdpi.comnih.govnih.gov
Purification Once produced, either synthetically or through bacterial fermentation, this compound must be purified from a complex mixture. A multi-step purification strategy is typically employed to achieve the high purity (>95%) required for structural and functional assays. mdpi.com Common techniques include:
Precipitation: Initial crude extraction can be performed using methods like ammonium (B1175870) sulfate (B86663) precipitation. mdpi.cominternationalscholarsjournals.com
Chromatography: This is the cornerstone of enterocin purification. A combination of chromatographic techniques is used, exploiting the peptide's physicochemical properties.
Cation-Exchange Chromatography: This method separates molecules based on their net positive charge and is effective for the highly cationic this compound. nih.gov
Hydrophobic-Interaction Chromatography: This technique separates molecules based on their hydrophobicity. mdpi.comnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique essential for final polishing to achieve high purity. mdpi.comacs.org
Gel-Filtration Chromatography: This method separates molecules by size and can be used to remove impurity proteins. mdpi.comfrontiersin.org
The table below outlines a general purification scheme for enterocins.
| Purification Step | Principle of Separation | Purpose |
|---|---|---|
| Ammonium Sulfate Precipitation | Altering solubility | Crude initial extraction and concentration internationalscholarsjournals.com |
| Cation-Exchange Chromatography | Net charge | Separating the cationic peptide from neutral or anionic impurities nih.gov |
| Hydrophobic-Interaction Chromatography | Hydrophobicity | Further purification based on surface hydrophobicity mdpi.com |
| Reversed-Phase HPLC | Hydrophobicity (high resolution) | Final polishing step to achieve >95% purity mdpi.com |
Characterization Following purification, the identity and integrity of this compound are confirmed. Mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and electrospray infusion tandem mass spectrometry, are used to verify the precise molecular weight of the peptide. nih.gov SDS-polyacrylamide gel electrophoresis (SDS-PAGE) can also be used to assess purity and estimate the apparent molecular mass. internationalscholarsjournals.com
In vitro Assays for Evaluating this compound Antimicrobial Activity
To quantify the effectiveness of this compound, a variety of in vitro assays are performed. These tests measure its ability to inhibit bacterial growth and disrupt cell membranes.
Minimal Inhibitory Concentrations (MIC) The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. frontiersin.org For this compound, MIC values are commonly determined using broth microdilution methods in 96-well microtiter plates. nih.govcabidigitallibrary.org In this assay, serial dilutions of the peptide are added to wells containing a bacterial culture, such as the Gram-positive target Bacillus subtilis. nih.govresearchgate.net The plates are incubated, and bacterial growth is monitored over time by measuring the optical density (OD) at a specific wavelength (e.g., 650 nm). acs.orgnih.gov The MIC is the lowest peptide concentration that shows no significant increase in OD. frontiersin.orgfrontiersin.org Agar-based methods, like the agar (B569324) well diffusion or spot-on-lawn assays, can also be used for initial screening of antimicrobial activity. mdpi.comnih.govcabidigitallibrary.org
The table below shows examples of MIC values determined for enterocins against various pathogens.
| Enterocin | Indicator Strain | Reported MIC (µg/mL) |
|---|---|---|
| Enterocin E-760 | Campylobacter spp. | 0.05 - 1.6 nih.gov |
| Enterocin L50A/B | Clostridium perfringens | Lowest MICs among tested enterocins mdpi.com |
| Enterocin B | Clostridium perfringens | Lower MICs than class IIa enterocins mdpi.com |
| Synthetic Enterocin Peptides | Cryptococcus neoformans | <8 frontiersin.orgfrontiersin.org |
Calcein (B42510) Release Kinetics A key aspect of this compound's mechanism is its ability to permeabilize bacterial membranes. acs.orgnih.gov This activity is often studied using a model system of large unilamellar liposomes (LUVs) that mimic the composition of bacterial membranes. acs.org The liposomes are loaded with a fluorescent dye, such as calcein, at a self-quenching concentration. When this compound interacts with and disrupts the lipid bilayer, the entrapped calcein is released into the surrounding medium, causing it to de-quench and fluoresce. acs.orgacs.org The kinetics of this fluorescence increase are monitored using a spectrophotometer, providing a direct measure of the peptide's efficiency in permeating lipid membranes. acs.orgresearchgate.netnih.gov
Genetic Manipulation and Bioinformatics Approaches for ent7B Cluster and Protein Analysis
Genetic and computational methods provide a powerful framework for analyzing the ent7B gene, predicting the properties of the resulting peptide, and guiding experimental design.
Bioinformatics Bioinformatics tools are used extensively to analyze the this compound peptide and its corresponding gene. pnnl.govnih.gov
Sequence Analysis: The amino acid sequence of this compound is used to predict fundamental physicochemical properties. youtube.com For example, analysis shows it is a 43-amino acid peptide with a mass of 5182 Da, a high theoretical isoelectric point (pI) of 10.2 (indicating a strong positive charge at neutral pH), and a high aliphatic index, reflecting its significant hydrophobic core. acs.orgnih.gov DNA sequence analysis confirmed that this compound is a leaderless bacteriocin (B1578144), meaning it is synthesized without an N-terminal signal peptide. nih.gov
Biotechnological Applications and Future Perspectives of Enterocin 7b Non Clinical
Role of Enterocin (B1671362) 7B in Food Biopreservation Strategies
The use of bacteriocins as natural food preservatives, or biopreservatives, is a well-established strategy to enhance food safety and extend shelf life. researchgate.netsci-hub.semdpi.com This approach meets consumer demand for minimally processed foods with fewer chemical additives. researchgate.net Bacteriocins can be incorporated into food products either as purified additives or through the introduction of the bacteriocin-producing bacteria as a protective culture. sci-hub.sefrontiersin.org
Enterocin 7B is a promising candidate for food biopreservation. Produced by Enterococcus faecalis 710C, both Enterocin 7A and 7B are active against several species of Gram-positive bacteria, including those from the genera Enterococcus, Lactobacillus, and Bacillus, which are often implicated in food spoilage. acs.org The mechanism of action involves disrupting the bacterial cell membrane, a process that does not require a specific receptor, which may reduce the likelihood of resistance development. acs.orgmdpi.com Like other saposin-like bacteriocins, this compound is thought to cause pore formation or general destruction of the cell membrane. mdpi.com
The effectiveness of other enterocins in food systems provides a strong precedent for the potential application of this compound. For instance, Enterocins A and B have demonstrated significant anti-listerial effects in meat products like cooked ham and chicken breast. mdpi.com Similarly, Enterocin AS-48 has been shown to inhibit foodborne pathogens in meat and dairy products. sci-hub.semdpi.com Given its activity against spoilage and pathogenic bacteria, this compound could be similarly applied, particularly in fermented foods and dairy products where lactic acid bacteria are prevalent. The stability of many enterocins under various pH and temperature conditions further supports their suitability for food applications. mdpi.com
Table 1: Antimicrobial Spectrum of Enterocin 7A/7B
This interactive table summarizes the bacterial genera against which Enterocin 7A and 7B have shown inhibitory activity.
| Target Genera | Producing Strain | Source |
| Enterococcus | Enterococcus faecalis 710C | acs.org |
| Lactobacillus | Enterococcus faecalis 710C | acs.org |
| Bacillus | Enterococcus faecalis 710C | acs.org |
| Listeria | Enterococcus faecium CTC492 (Enterocins A & B) | mdpi.com |
Potential for this compound in Animal Health and Veterinary Applications
Bacteriocins are gaining traction as alternatives to traditional antibiotics in livestock and veterinary medicine to improve animal health and productivity. mdpi.com Non-pathogenic, bacteriocin-producing strains of Enterococcus are already utilized as probiotics and feed additives to promote growth and control disease in animal husbandry. mdpi.comnih.gov These bacteriocins can help modulate the gut microbiota, creating a healthier intestinal environment and competing with pathogens for colonization. frontiersin.org
The application of enterocins has shown positive outcomes in animal models. For example, the administration of Enterocin A/P to rabbits resulted in increased weight gain and improved gut microbiota by reducing pathogenic staphylococci and coliforms. mdpi.com This demonstrates the potential of enterocins to serve as effective feed additives.
While specific in-vivo studies on this compound in livestock are not yet widespread, its known antimicrobial activity suggests significant potential. acs.org Its ability to inhibit Gram-positive pathogens could be leveraged to control infections in animals. Furthermore, as a product of gut-commensal bacteria, it could be used to modulate the gut microbiome of livestock, potentially enhancing nutrient absorption and preventing gastrointestinal diseases, thereby offering a promising tool for veterinary applications. frontiersin.org
Development of this compound for Biofilm Reduction and Control
Bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix, pose significant challenges in both industrial and healthcare settings due to their increased resistance to antimicrobial agents. Bacteriocins represent a promising strategy for biofilm control. acs.orgnih.gov
Studies on other enterocins have demonstrated their anti-biofilm capabilities. For example, Enterocin B, especially in synergy with Enterocin A, has been shown to effectively inhibit and disrupt biofilms formed by pathogens such as Staphylococcus aureus, Listeria monocytogenes, and Acinetobacter baumannii. researchgate.net Microscopic analysis revealed that treatment with these enterocins led to a significant reduction in the thickness and structural integrity of the biofilms. researchgate.net Similarly, bacteriocins produced by Enterococcus faecium have been found to reduce biofilms of Streptococcus mutans, a key bacterium in the formation of dental plaque. bohrium.com
The development of this compound for biofilm reduction is an active area of interest. acs.org Its membrane-disrupting mechanism of action could be effective against the sessile bacteria within a biofilm matrix. By permeating the biofilm and killing the embedded bacteria, this compound could be used to clean industrial surfaces, food processing equipment, and potentially address biofilm-related issues in veterinary medicine.
Strategies for Enhanced Production and Rational Design of this compound Variants
To realize the full biotechnological potential of this compound, strategies for optimizing its production and enhancing its natural properties are crucial. Production can be enhanced by meticulously controlling fermentation conditions, such as pH, temperature, and the composition of the culture medium. frontiersin.org
Beyond optimizing production, the rational design of peptide variants through bioengineering offers a powerful tool to improve bacteriocin (B1578144) activity, stability, and specificity. researchgate.netresearchgate.net This involves making specific changes to the amino acid sequence. For instance, a library of synthetic variants of Enterocin AS-48 was created by altering its amphipathicity and hydrophobicity, leading to peptides with enhanced antimicrobial activity. researchgate.netfrontiersin.org
This approach has been directly applied to this compound. A study involving the creation of single-site arginine mutants of this compound aimed to understand the role of its structural stability in its function. nih.gov The research found that mutants with a less stable hydrophobic core exhibited increased efficiency in permeating membranes and killing bacteria. nih.gov This suggests that destabilizing the peptide's tertiary structure can enhance its antimicrobial function, providing a clear strategy for designing more potent variants.
Table 2: Effect of Mutations on this compound Function
This interactive table summarizes findings from a study on rationally designed this compound mutants.
| Design Strategy | Observation | Implication for Rational Design | Source |
| Creation of arginine single-site mutants | Destabilization of the hydrophobic core | Decreased core stability correlates with increased efficiency of membrane permeation and bacterial killing | nih.gov |
| Unfolding analysis | The wild type's ability to unpack its hydrophobic core is critical for its function | Variants can be engineered to optimize the unpacking process upon membrane contact | acs.org |
Future Research Directions and Unanswered Questions in this compound Biology
Despite the promising potential of this compound, several areas require further investigation to fully understand and exploit its capabilities.
In-situ Efficacy: While lab-based studies are positive, research is needed to confirm the efficacy of this compound in complex environments like food matrices and the gastrointestinal tracts of animals. frontiersin.orgmdpi.com These studies would validate its practical application as a biopreservative and veterinary agent.
Synergistic Mechanisms: this compound and 7A are known to act synergistically, but the precise molecular basis of this interaction and how it varies against different target organisms remains to be fully elucidated. acs.orgresearchgate.net
Spectrum of Activity: The full antimicrobial spectrum of this compound is not completely defined. Further screening against a wider range of food spoilage organisms, plant pathogens, and clinically relevant veterinary pathogens, including Gram-negative bacteria and fungi, is warranted. researchgate.netasm.org
Biofilm Disruption Mechanism: The specific mechanisms by which this compound inhibits and disrupts biofilms are not yet known. Research into its effect on biofilm adhesion, maturation, and matrix composition is needed. researchgate.net
Rational Design and Resistance: Continued rational design of variants could yield peptides with enhanced stability, a broader activity spectrum, or reduced production costs. researchgate.netmdpi.com Concurrently, understanding the potential mechanisms by which bacteria might develop resistance to this compound is crucial for its long-term sustainable use. mdpi.com
Addressing these unanswered questions will be critical for translating the biotechnological promise of this compound into practical and effective applications.
Q & A
Q. How can researchers reconcile this compound’s genomic annotation discrepancies across databases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
